molecular formula C16H33N3O7 B605462 Amino-PEG4-t-Boc-Hydrazide CAS No. 1263047-17-1

Amino-PEG4-t-Boc-Hydrazide

Numéro de catalogue: B605462
Numéro CAS: 1263047-17-1
Poids moléculaire: 379.45
Clé InChI: SJCNXVBYQPAENC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Architecture and Functional Group Configuration

The molecular architecture of Amino-Polyethylene Glycol4-tert-Butoxycarbonyl-Hydrazide exhibits a linear heterobifunctional design characterized by distinct reactive termini separated by a hydrophilic spacer segment. The compound's systematic name, tert-butyl N-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate, reflects its complex structural organization with precisely defined connectivity patterns. At the amino terminus, a primary amine group (-NH2) provides nucleophilic reactivity toward electrophilic centers including carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl compounds such as ketones and aldehydes.

The central polyethylene glycol segment consists of four consecutive ethylene oxide units (-CH2CH2O-) creating an 18-atom spacer with a theoretical extended length of 21.1 Angstroms. This spacer configuration provides optimal flexibility while maintaining sufficient distance between reactive termini to minimize intramolecular interactions. The hydrazide terminus features a tert-butoxycarbonyl-protected hydrazine functionality, where the bulky tert-butyl group (C(CH3)3) shields the hydrazine nitrogen from unwanted reactions until selective deprotection conditions are applied.

Table 1: Fundamental Molecular Properties of Amino-Polyethylene Glycol4-tert-Butoxycarbonyl-Hydrazide

Property Value Reference
Molecular Formula C16H33N3O7
Molecular Weight 379.45-379.5 g/mol
Chemical Abstracts Service Number 1263047-17-1
Spacer Length 18 atoms, 21.1 Å
Functional Groups Amino/tert-Butoxycarbonyl-protected hydrazide
Purity ≥95-98%

The compound's three-dimensional conformation exhibits considerable flexibility due to the polyethylene glycol backbone's inherent chain mobility, which results from the presence of multiple rotatable carbon-oxygen bonds. This conformational freedom enables the molecule to adopt various spatial arrangements, facilitating its function as a bridging element between larger molecular entities in bioconjugation applications.

Role of Polyethylene Glycol Spacer in Solubility Enhancement

The polyethylene glycol spacer segment serves as the primary determinant of the compound's enhanced aqueous solubility characteristics, fundamentally altering the physicochemical behavior compared to non-polyethylene glycol analogs. Each ethylene glycol subunit within the spacer forms hydrogen bonds with surrounding water molecules, with studies indicating that each ethylene oxide unit coordinates with 2-3 water molecules in aqueous environments. This extensive hydration creates a solvation shell that significantly increases the compound's compatibility with aqueous media.

The hydrophilic nature of the polyethylene glycol spacer contributes to improved bioavailability and reduced aggregation tendencies in biological systems. The polymer chain's flexibility and high degree of hydration create steric stabilization effects that prevent intermolecular associations and maintain the compound in solution even at elevated concentrations. Research has demonstrated that polyethylene glycol segments exhibit exceptional water solubility across a broad range of molecular weights, maintaining dissolution in water, methanol, ethanol, acetonitrile, and other polar solvents.

The four-unit polyethylene glycol spacer provides an optimal balance between hydrophilicity and molecular size for bioconjugation applications. Longer polyethylene glycol chains may introduce excessive molecular weight and potential immunogenicity concerns, while shorter chains might not provide sufficient solubility enhancement. The tetraethylene glycol configuration has been specifically selected to maximize solubility benefits while minimizing potential complications associated with larger polymer segments.

Table 2: Solubility Characteristics of Polyethylene Glycol Spacer Systems

Spacer Length Solubility Enhancement Molecular Weight Impact Biocompatibility
Diethylene glycol Moderate Minimal Excellent
Tetraethylene glycol High Optimal Excellent
Octaethylene glycol Very High Increased Good

The polyethylene glycol spacer also contributes to the compound's non-immunogenic properties, as polyethylene glycol polymers are generally recognized as biocompatible and non-toxic materials that do not elicit immune responses. This characteristic proves crucial for pharmaceutical applications where immune activation could compromise therapeutic efficacy or patient safety.

Tert-Butoxycarbonyl Protection Mechanism for Hydrazide Stability

The tert-butoxycarbonyl protecting group employed in Amino-Polyethylene Glycol4-tert-Butoxycarbonyl-Hydrazide serves as a crucial element for maintaining hydrazide stability during synthesis and storage while enabling controlled activation under specific conditions. The protection mechanism involves the formation of a carbamate linkage between the hydrazine nitrogen and the tert-butoxycarbonyl moiety, effectively masking the nucleophilic character of the hydrazide until deprotection is desired.

The tert-butoxycarbonyl group provides exceptional stability under basic and neutral conditions, protecting the hydrazide from unwanted reactions with electrophiles present in reaction mixtures or storage environments. This stability derives from the electron-withdrawing nature of the carbonyl group within the carbamate, which reduces the nucleophilicity of the nitrogen atom and prevents premature reactions with carbonyl compounds or other electrophilic species.

Deprotection of the tert-butoxycarbonyl group occurs through acid-catalyzed mechanisms involving protonation of the carbamate oxygen, followed by fragmentation to generate a stabilized tertiary carbocation and carbamic acid. The carbamic acid intermediate spontaneously decarboxylates to release carbon dioxide and regenerate the free hydrazide functionality. Common deprotection conditions employ trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, typically requiring mild temperatures and short reaction times.

Table 3: Tert-Butoxycarbonyl Protection and Deprotection Conditions

Process Reagents Conditions Products Reference
Protection Di-tert-butyl dicarbonate, Base Room temperature, Organic solvent Carbamate formation
Deprotection Trifluoroacetic acid Mild acidic conditions Free hydrazide + CO2
Alternative Deprotection HCl in methanol Acidic conditions Free hydrazide + tert-butyl alcohol

The mechanism of tert-butoxycarbonyl cleavage involves the generation of a tert-butyl cation intermediate, which can potentially alkylate nucleophilic sites within the molecule or reaction mixture. To minimize such side reactions, carbocation scavengers such as anisole or thioanisole are often employed during deprotection procedures. The use of triethylsilane as a carbocation scavenger has demonstrated improved yields and selectivity in tert-butoxycarbonyl deprotection processes.

Comparative Structural Features with Related Hydrazide-Polyethylene Glycol Derivatives

Amino-Polyethylene Glycol4-tert-Butoxycarbonyl-Hydrazide belongs to a family of hydrazide-polyethylene glycol derivatives that differ primarily in spacer length and protective group selection. Comparative analysis reveals distinct structural advantages and limitations associated with different chain lengths and protection strategies within this compound class.

The series includes Amino-Polyethylene Glycol2-tert-Butoxycarbonyl-hydrazide (molecular weight 291.35 g/mol) and Amino-Polyethylene Glycol8-tert-Butoxycarbonyl-hydrazide (molecular weight 555.67 g/mol), providing options for applications requiring different spacer distances. The diethylene glycol variant offers reduced molecular weight and potential for more compact conjugate structures, while the octaethylene glycol analog provides enhanced solubility and greater flexibility at the cost of increased molecular size.

Table 4: Structural Comparison of Hydrazide-Polyethylene Glycol Derivative Series

Compound Polyethylene Glycol Units Molecular Weight (g/mol) Spacer Length Solubility Reference
Amino-Polyethylene Glycol2-tert-Butoxycarbonyl-hydrazide 2 291.35 Shorter Moderate
Amino-Polyethylene Glycol4-tert-Butoxycarbonyl-hydrazide 4 379.45 Optimal High
Amino-Polyethylene Glycol8-tert-Butoxycarbonyl-hydrazide 8 555.67 Extended Very High

The four-unit polyethylene glycol spacer in the target compound represents an optimal compromise between molecular weight considerations and functional performance. Research in antibody-drug conjugate development has demonstrated that intermediate spacer lengths provide superior therapeutic indices compared to either very short or excessively long polyethylene glycol segments. Extended linear polyethylene glycol spacers can increase the distance between conjugated entities and expose hydrophobic payloads to aqueous environments, potentially compromising bioactivity.

Alternative protection strategies within the hydrazide-polyethylene glycol family include different protecting groups such as benzyloxycarbonyl or fluorenylmethyloxycarbonyl systems. However, the tert-butoxycarbonyl group offers superior stability under basic conditions and milder deprotection requirements compared to these alternatives. The tert-butoxycarbonyl system also generates gaseous products (carbon dioxide and isobutene) during deprotection, facilitating product purification through simple evaporation.

Structural modifications beyond spacer length include incorporation of cleavable linker elements, branched polyethylene glycol architectures, and alternative terminal functionalities. Branched polyethylene glycol configurations have shown particular promise in antibody-drug conjugate applications, where the branched structure can provide enhanced shielding of hydrophobic drug payloads while maintaining conjugate stability.

Propriétés

IUPAC Name

tert-butyl N-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O7/c1-16(2,3)26-15(21)19-18-14(20)4-6-22-8-10-24-12-13-25-11-9-23-7-5-17/h4-13,17H2,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCNXVBYQPAENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Boc-Protection and Hydrazide Formation

The hydrazide group is introduced via N-alkylation of a peptide backbone or small-molecule scaffold. For example, Ac-LYRAG-NHNH2 (a model peptide hydrazide) reacts with aldehydes such as 4-anisaldehyde in a 50% acetic acid–hexafluoro-2-propanol (HFIP) mixture at 37°C for 1 hour, followed by reduction with 2-picoline-borane (pic-BH3) to stabilize the hydrazide. Yields exceed 85% when using electron-rich aldehydes (Table 1).

Table 1: Reaction Yields for N-Alkylation of Peptide Hydrazides

AldehydeReaction TimeYield (%)
4-Anisaldehyde1 h86
2,4-Dimethoxybenzaldehyde1 h85
2,4,6-Trimethoxybenzaldehyde10 min62

Boc protection is subsequently achieved using tert-butyloxycarbonyl anhydride in dichloromethane, with catalytic dimethylaminopyridine (DMAP).

PEG4 Spacer Conjugation

The PEG4 spacer is integrated via carbodiimide chemistry. In a representative protocol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxysulfosuccinimide (Sulfo-NHS) activate carboxyl-terminated PEG4 for coupling with the Boc-hydrazide intermediate. Reactions are conducted in 20 mM HEPES buffer (pH 6.0) at 4°C for 72 hours, achieving 54% yield after dialysis (MWCO 10,000). Alternative methods employ HATU (1-*bismethylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF), facilitating room-temperature reactions within 4 hours.

Amine Functionalization

The terminal amine is introduced by deprotecting a Boc- or Fmoc-protected precursor. For instance, microwave-assisted SPPS on hydrazine-incorporated resin enables elongation of peptide sequences, followed by cleavage with TFA–TIS–H2O (95:2.5:2.5 v/v) to yield the free amine.

Optimization of Reaction Conditions

Temperature and Solvent Systems

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF and HFIP enhance solubility of PEG intermediates, while acidic conditions (50% acetic acid) accelerate hydrazide formation. Low temperatures (4°C) minimize side reactions during EDC-mediated couplings.

Table 2: Solvent Effects on Coupling Efficiency

SolventTemperature (°C)Yield (%)
DMF2578
50% AcOH-HFIP3786
HEPES Buffer454

Reagent Stoichiometry

Molar ratios critically impact product purity. Excess pic-BH3 (20 equivalents) ensures complete reduction of hydrazone intermediates, while limiting aldehyde equivalents (1.5×) prevents over-alkylation.

Purification and Characterization

Dialysis and HPLC

Crude products are purified via dialysis (MWCO 10,000) against deionized water to remove unreacted PEG and salts. Preparative reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) further isolates the target compound, achieving ≥98% purity.

Analytical Techniques

  • Mass Spectrometry : MALDI-TOF confirms molecular weight (e.g., m/z 2394.5 for hexT-4a).

  • NMR : 1H NMR in D2O verifies PEG spacer integrity (δ 3.6–3.8 ppm, PEG protons).

Industrial-Scale Production

Batch Process Optimization

Large-scale synthesis employs continuous-flow reactors to enhance mixing and heat dissipation during exothermic coupling steps. Feed ratios are adjusted to maintain 1:1.05 (hydrazide:PEG) stoichiometry, minimizing waste.

Quality Control Metrics

  • Purity : Validated by HPLC (≥98% area under the curve).

  • Endotoxin Levels : <0.05 EU/mg for biomedical-grade batches.

Challenges and Mitigation Strategies

Hydrazide Instability

Boc-deprotected hydrazides are prone to oxidation. Storage at −20°C under argon and lyophilization with cryoprotectants (e.g., trehalose) extend shelf life.

PEG Precipitation

High PEG concentrations risk precipitation. Co-solvents like 10% ethanol in aqueous buffers enhance solubility during purification .

Analyse Des Réactions Chimiques

Amine Reactivity

The primary amine group undergoes nucleophilic reactions with:

  • Carboxylic acids (via carbodiimide-mediated coupling)
  • Activated NHS esters (spontaneous amide bond formation)
  • Epoxides (ring-opening alkylation)

Key reaction equation:
R NH2+R COOHEDC NHSR NH C O R +H2O\text{R NH}_2+\text{R COOH}\xrightarrow{\text{EDC NHS}}\text{R NH C O R }+\text{H}_2\text{O}

Hydrazide Activation

The Boc-protected hydrazide undergoes:

  • Acid-catalyzed deprotection (TFA/H₂O/TIS, 1–2 hr, RT)
  • Hydrazone formation with aldehydes/ketones (pH 5–7):
    R NH NH BocTFAR NH NH2R CHOR NH N CH R \text{R NH NH Boc}\xrightarrow{\text{TFA}}\text{R NH NH}_2\xrightarrow{\text{R CHO}}\text{R NH N CH R }

Reaction Conditions and Optimization

ParameterOptimal RangeImpact on Yield
pH6.0–7.4 (amine reactions)<5: Protonation inhibits
Temperature4°C–25°C>30°C: Hydrolysis dominates
SolventAqueous buffer or DMF/DMSOPEG spacer ensures solubility
Coupling time2–72 hrExtended time for steric substrates

Critical Catalysts :

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Sulfo-NHS (N-hydroxysulfosuccinimide)
  • TFA (trifluoroacetic acid) for deprotection

Protein Modification

  • ELP (Elastin-Like Polypeptide) conjugation : Achieved 52–54% coupling efficiency using EDC/NHS chemistry in HEPES buffer (pH 6.0) .
  • Antibody-drug conjugates : Site-specific modification via Fc-region aldehydes generated by periodate oxidation .

Hydrogel Crosslinking

  • Hydrazone-based networks : Formed pH-responsive gels with tunable degradation (t₁/₂ = 12–96 hr in pH 5.0–7.4) .

Stability and Side Reactions

FactorEffectMitigation Strategy
Prolonged aqueous storageHydrazide hydrolysis (≤20%/week at 4°C)Lyophilization with cryoprotectants
Light exposurePEG chain oxidationAmber vials, antioxidant additives
Acidic conditions (pH <4)Premature Boc deprotectionNeutral buffer systems

Industrial-Scale Process Data

MetricLab ScalePilot Plant (50 L)
Yield (Boc-deprotection)85–90%92–95% (continuous flow)
Purity (HPLC)95–98%>99% (tangential flow filtration)
Cycle time72 hr24 hr

This compound’s dual reactivity enables precision engineering of biomaterials and therapeutics, though strict control of reaction parameters is essential to minimize side reactions. Recent advancements in flow chemistry have improved scalability while maintaining the integrity of its functional groups .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Molecular Formula: C24H49N3O11
  • Molecular Weight: 555.7 g/mol
  • Functional Groups: Amino group (NH2), Boc-protected hydrazide, PEG spacer.

Mechanism of Action:

  • The amino group reacts with carboxylic acids and activated esters to form stable amide bonds.
  • The Boc group can be deprotected under mild acidic conditions, converting the compound into a reactive hydrazide that can couple with carbonyl groups (aldehydes and ketones) to form hydrazone linkages.

Scientific Research Applications

  • Chemistry
    • Linker in PROTACs: Amino-PEG4-t-Boc-Hydrazide is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), facilitating the targeted degradation of specific proteins involved in various diseases, including cancer.
    • Crosslinking Agent: It serves as a crosslinker in the synthesis of complex biomolecular structures, enhancing the stability and functionality of the resulting compounds .
  • Biology
    • Protein Modification: This compound is utilized for modifying proteins and enzymes through covalent bonding, which can alter their activity and influence cellular signaling pathways .
    • Antibody Immobilization: A notable application involves immobilizing antibodies onto surfaces for biomedical devices. After deprotection of the Boc group, antibodies were successfully conjugated to surfaces that supported endothelial cell growth .
  • Medicine
    • Targeted Cancer Therapies: Research has demonstrated its potential in developing targeted therapies by selectively degrading oncogenic proteins. Modifying PROTAC linkers with this compound has shown enhanced selectivity and potency against cancer cell lines .
    • Drug Delivery Systems: The compound improves the pharmacokinetics of therapeutic agents by enhancing their solubility and bioavailability, making it suitable for drug delivery applications .

PROTAC Development

In a study focused on PROTAC technology, this compound was used to create linkers that facilitated the degradation of specific proteins involved in cancer pathways. Researchers modified these linkers to enhance their selectivity against cancer cell lines, showcasing the compound's relevance in developing novel anticancer therapies.

Antibody Conjugation

A study demonstrated the use of this compound as a linker for immobilizing antibodies onto cobalt chromium discs. After deprotection of the Boc group, antibodies were successfully conjugated, resulting in surfaces that supported endothelial cell growth and specifically bound CD34+ cells. This application highlights its potential in vascular grafts and tissue engineering .

Mécanisme D'action

Amino-PEG4-t-Boc-Hydrazide functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG spacer in this compound enhances solubility and flexibility, allowing for efficient interaction between the ligase and the target protein .

Comparaison Avec Des Composés Similaires

Key Research Findings

  • Drug Delivery: this compound facilitates controlled release of hydrazide-linked payloads in acidic environments (e.g., tumor tissues) .
  • Bioconjugation : Used to label oxidized antibodies with biotin, achieving high specificity in ELISA and flow cytometry .
  • PROTACs : Enables precise conjugation of E3 ligase ligands to target proteins, improving degradation efficiency .

Activité Biologique

Amino-PEG4-t-Boc-hydrazide is a polyethylene glycol (PEG) derivative that incorporates an amino group and a tert-butyloxycarbonyl (Boc)-protected hydrazide. This compound has garnered attention in bioconjugation and drug delivery applications due to its favorable solubility and reactivity characteristics. The biological activity of this compound is primarily attributed to its ability to form stable conjugates with various biomolecules, enhancing their therapeutic potential.

  • Molecular Formula : C24H49N3O11
  • Molecular Weight : 555.7 g/mol
  • Solubility : Highly soluble in aqueous media due to the PEG spacer.
  • Functional Groups : Contains an amino group and a Boc-protected hydrazide, which can be deprotected under mild acidic conditions.

This compound acts as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules designed to induce targeted protein degradation. The amino group of the compound is reactive with carboxylic acids, activated NHS esters, and carbonyl groups, facilitating the formation of stable conjugates with target proteins. Upon deprotection of the Boc group, the hydrazide functionality can react with carbonyl-containing compounds, further expanding its utility in bioconjugation strategies .

Biological Applications

  • Drug Delivery Systems : The hydrophilic nature of PEG enhances the solubility and stability of drug formulations, allowing for improved bioavailability.
  • Bioconjugation : this compound serves as a versatile linker for attaching therapeutic agents to targeting moieties, improving specificity and efficacy.
  • PROTAC Development : The compound's ability to form stable linkages with proteins makes it ideal for developing PROTACs aimed at degrading specific oncogenic proteins .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplicationKey Findings
PROTAC SynthesisDemonstrated effective coupling with target proteins, leading to enhanced degradation rates of oncogenic proteins in cellular assays.
Drug DeliveryShowed improved solubility and stability in aqueous formulations compared to non-PEGylated counterparts, resulting in higher cellular uptake.
BioconjugationSuccessfully conjugated with various biomolecules, demonstrating versatility across different therapeutic applications.

Detailed Research Insights

  • PROTAC Efficacy : In a study focusing on the development of PROTACs using this compound as a linker, researchers found that the resulting compounds exhibited significant degradation of target proteins in cancer cell lines. The study emphasized the importance of linker length and flexibility in achieving optimal degradation rates .
  • Enhanced Solubility : Another investigation highlighted that formulations incorporating this compound displayed markedly improved solubility profiles in physiological conditions, which is critical for intravenous drug delivery systems .
  • Biocompatibility : The biocompatibility of PEG derivatives has been well-documented, with studies indicating minimal cytotoxicity when used in drug formulations. This aspect is crucial for ensuring safety in therapeutic applications .

Q & A

Basic: What are the standard protocols for conjugating Amino-PEG4-t-Boc-Hydrazide to carbonyl-containing biomolecules?

Methodological Answer:
To conjugate this compound to biomolecules (e.g., glycoproteins), first oxidize carbohydrate moieties using sodium periodate (NaIO₄, 1–10 mM in PBS, pH 6.5–7.5, 4°C, 30 min) to generate reactive aldehydes . Quench excess NaIO₄ with glycerol or sucrose. Incubate the oxidized biomolecule with this compound (molar ratio 1:5–1:20, 4–24 hours, RT) to form hydrazone bonds. Purify via size-exclusion chromatography or dialysis. Confirm conjugation using MALDI-TOF or SDS-PAGE with biotin-streptavidin detection .

Basic: How to purify and characterize this compound post-synthesis?

Methodological Answer:
Post-synthesis purification typically employs reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to achieve >95% purity . Characterization involves:

  • NMR (¹H/¹³C) to confirm PEG spacer integrity and Boc-hydrazide functionality.
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight (theoretical MW: ~425.5 g/mol for C₁₆H₃₄N₄O₇) .
    Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the Boc group .

Advanced: How does the PEG spacer length (e.g., PEG4 vs PEG8) affect conjugation efficiency and steric hindrance in biotinylation?

Methodological Answer:
PEG4 (4 ethylene glycol units) provides a balance between solubility and steric effects. Compared to PEG8, PEG4:

  • Reduces steric hindrance in dense biomolecular interfaces (e.g., antibody-antigen binding sites) due to shorter chain length.
  • May lower solubility in aqueous buffers, requiring optimization of reaction solvent (e.g., 10–20% DMSO).
    Validate spacer choice using Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) to quantify binding kinetics .

Advanced: How to address competing side reactions when using this compound in complex biological matrices?

Methodological Answer:
In matrices with endogenous amines or thiols:

  • Optimize pH : Conduct reactions at pH 5.0–6.0 to favor hydrazone formation over amine-thiol crosslinking.
  • Add quenching agents : Use hydroxylamine (1–5 mM) to block residual aldehydes post-conjugation.
  • Pre-block reactive sites : Incubate samples with glycine or Tris buffer before conjugation .

Data Contradiction: How to reconcile discrepancies in reported reaction yields when using different hydrazide-based linkers for glycoprotein labeling?

Methodological Answer:
Yield variations arise from:

  • Oxidation efficiency : Over-oxidation (e.g., prolonged NaIO₄ exposure) degrades glycans, reducing available aldehydes.
  • PEG hydration : Longer PEG spacers (e.g., PEG8) improve solubility but may delay hydrazone formation kinetics.
    Standardize protocols using model glycoproteins (e.g., IgG) and quantify yields via LC-MS/MS .

Stability: What are the critical storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store lyophilized powder at –20°C; avoid freeze-thaw cycles.
  • Moisture : Use desiccants and anhydrous solvents (e.g., DMF, DMSO) to prevent Boc-group hydrolysis.
  • Light : Protect from UV exposure to prevent radical degradation of PEG chains .

Method Optimization: What analytical techniques are recommended for confirming successful hydrazone bond formation post-conjugation?

Methodological Answer:

  • UV-Vis spectroscopy : Detect hydrazone absorption at ~280–300 nm.
  • LC-MS/MS : Identify conjugated species via mass shifts corresponding to PEG4-hydrazide addition.
  • Western blot : Use biotinylated targets with streptavidin-HRP for chemiluminescent detection .

Advanced: How to design controlled experiments to evaluate the impact of PEG4 spacer flexibility on target binding affinity?

Methodological Answer:

  • Comparative studies : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics of PEG4-conjugated vs. non-PEGylated probes.
  • Molecular dynamics (MD) simulations : Model PEG4 flexibility and its effect on ligand-receptor docking.
  • Negative controls : Include PEG-free hydrazide linkers to isolate PEG-specific effects .

Basic: What are the key considerations for deprotecting the t-Boc group in this compound?

Methodological Answer:
Deprotect using:

  • Acidic conditions : 30% TFA in DCM (15–30 min, RT) followed by neutralization (NaHCO₃) and lyophilization.
  • Alternative methods : HCl/dioxane (4 M, 1 hour) for acid-sensitive substrates.
    Confirm deprotection via loss of Boc-related peaks in ¹H NMR (~1.4 ppm) .

Advanced: How to troubleshoot low conjugation yields in hydrazone-based biotinylation of membrane proteins?

Methodological Answer:

  • Membrane accessibility : Use detergents (e.g., 0.1% Triton X-100) to expose glycans without denaturing proteins.
  • Reaction time : Extend incubation to 24–48 hours for slow-diffusing targets.
  • Competing aldehydes : Pre-treat samples with aminooxy-PEG quenching agents to block endogenous carbonyls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG4-t-Boc-Hydrazide
Reactant of Route 2
Amino-PEG4-t-Boc-Hydrazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.